Methyl 3-methyl-6-oxohex-2-enoate
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Overview
Description
Methyl 3-methyl-6-oxohex-2-enoate is an organic compound with the molecular formula C8H12O3. It is an ester, characterized by the presence of a carbonyl group (C=O) and an ester functional group (COOR). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-6-oxohex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-6-oxohex-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-6-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methyl-6-oxohex-2-enoic acid.
Reduction: 3-methyl-6-hydroxyhex-2-enoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-6-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The ester is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-6-oxohex-2-enoate involves its interaction with various molecular targets. In enzymatic reactions, the ester functional group can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The compound’s reactivity is influenced by the presence of the carbonyl group, which can participate in nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-6-oxohexanoate: Similar structure but lacks the double bond in the hex-2-enoate moiety.
Ethyl 3-methyl-6-oxohex-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-methyl-5-oxohex-2-enoate: Similar structure but with the carbonyl group at a different position.
Uniqueness
Methyl 3-methyl-6-oxohex-2-enoate is unique due to the presence of both a carbonyl group and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
34603-31-1 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3-methyl-6-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-7(4-3-5-9)6-8(10)11-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
CNINQTOYSBCSKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)CCC=O |
Origin of Product |
United States |
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